2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid
Overview
Description
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid is a chemical compound with the molecular formula C7H12O4S. This compound is characterized by its sulfur and oxygen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid typically involves the oxidation of its corresponding thiol or thioether precursors. One common method is the oxidation of 2-thiopyranyl acetic acid using oxidizing agents such as hydrogen peroxide or peracetic acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate sulfur-containing biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid can be compared with other similar compounds, such as 2-thiopyranyl acetic acid and its derivatives. The presence of the dioxo group in its structure distinguishes it from these compounds, contributing to its unique chemical properties and reactivity.
Comparison with Similar Compounds
2-thiopyranyl acetic acid
2-thiopyranyl-1,1-dioxide
2-thiopyranyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Properties
IUPAC Name |
2-(1,1-dioxothian-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZHPMNUYMXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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